5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide
Overview
Description
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide is a complex organic compound characterized by the presence of dithiolane rings These rings are sulfur-containing five-membered rings, which contribute to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dithiolane ring through the reaction of a suitable dithiol with a halogenated precursor under controlled conditions. The subsequent steps involve the coupling of the dithiolane-containing intermediates to form the final compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide undergoes various types of chemical reactions, including:
Oxidation: The dithiolane rings can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert disulfides back to dithiolanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane rings can yield disulfides, while reduction can regenerate the original dithiolane structure. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide involves its interaction with specific molecular targets and pathways. The dithiolane rings can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can bind to metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2-dithiolan-3-yl)pentanamide
- Methyl 5-(1,2-dithiolan-3-yl)pentanoate
- 5-(1,2-dithiolan-3-yl)valeric acid
Uniqueness
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide is unique due to its dual dithiolane rings, which confer distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXZRFEKWOQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439845 | |
Record name | AN-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691410-93-2 | |
Record name | AN-7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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